Para-Methyl Substitution Confers 6-Fold Enhanced MAO-B Inhibitory Potency Relative to Unsubstituted Phenyl Analog
In a direct head-to-head comparison within the same experimental series, 4-[3-(4-methylphenyl)acryloyl]morpholine (Compound 1a) exhibited an IC50 of 2.20 μM against MAO-B, representing a 6-fold improvement in inhibitory potency compared to the unsubstituted phenyl analog (Compound 1b, IC50 = 13.00 μM) [1]. The para-methyl group provides a statistically significant potency enhancement that cannot be achieved with the unsubstituted scaffold.
| Evidence Dimension | MAO-B inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2.20 μM |
| Comparator Or Baseline | Compound 1b (unsubstituted phenyl analog): IC50 = 13.00 μM |
| Quantified Difference | 6-fold enhancement (2.20 μM vs 13.00 μM) |
| Conditions | In vitro enzymatic assay; mean of n=3 determinations |
Why This Matters
The 6-fold potency difference directly impacts assay sensitivity requirements and compound quantity needed for screening campaigns, making the 4-methylphenyl derivative the scientifically appropriate selection for MAO-B studies.
- [1] Sasidharan R, Manju SL, Ucar G, Baysal I, Mathew B. Identification of indole-based chalcones: Discovery of a potent, selective, and reversible class of MAO-B inhibitors. Arch Pharm Res. 2013; Table 1. View Source
